molecular formula C₁₅H₂₄O₄Si B1144691 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde CAS No. 106852-80-6

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde

Cat. No.: B1144691
CAS No.: 106852-80-6
M. Wt: 296.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₄O₄Si and its molecular weight is 296.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Oxidation of Lignins into Aromatic Aldehydes

Tarabanko and Tarabanko (2017) discuss the catalytic oxidation of lignins into vanillin and syringaldehyde, highlighting the influence of factors like the nature of lignin and oxidant on yield and process selectivity. This research might be relevant due to the structural similarities and potential application in deriving valuable chemicals from lignin, a major component of biomass (Tarabanko & Tarabanko, 2017).

Synthetic Phenolic Antioxidants and Environmental Occurrence

Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds like BHT and DBP. The study emphasizes the detection of these compounds in various environmental matrices and their potential health impacts, which could parallel concerns related to the environmental behavior and effects of similar synthetic compounds (Liu & Mabury, 2020).

Applications of Redox Mediators in Organic Pollutant Treatment

Husain and Husain (2007) review the use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants. This research is pertinent for understanding how complex organic molecules, potentially including 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde, can be degraded or transformed in environmental remediation efforts (Husain & Husain, 2007).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) explore the applications of benzene-1,3,5-tricarboxamide (BTA) as a versatile ordering moiety in supramolecular chemistry. BTAs, due to their ability to self-assemble into one-dimensional structures, offer insights into the use of structurally similar compounds in nanotechnology and polymer processing (Cantekin, de Greef, & Palmans, 2012).

Emission Products from Bioethanol and Gasoline Blends

Manzetti and Andersen (2015) review the emission products of bioethanol-gasoline blends, including the presence of benzaldehyde and acetaldehyde. This study is relevant for assessing the environmental impact of combustion products, potentially paralleling the environmental behaviors and impacts of similar chemical compounds (Manzetti & Andersen, 2015).

Safety and Hazards

The safety and hazards associated with similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde include being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-14-12(17-4)8-11(10-16)9-13(14)18-5/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFQDDNVGFSXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the conditions described in Example 14c 2.05 of 3,5-dimethoxy-4-hydroxybenzaldehyde were reacted with 2.05 g of tert-butyldimethylchlorosilane in the presence of 0.91 g of imidazole and 15 ml of absolute dimethylformamide. The crude product was purified by chromatography on silica gel [Kieselgel 60 (0.063-0.200 mm)] with petroleum ether/ether (1:1) whereupon 2.91 g of the title compound were obtained in the form of crystals melting at 68° C.
[Compound]
Name
Example 14c 2.05
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three
Quantity
0.91 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.